Hypogeic acid

Anti-inflammatory Phagocytic cells Lipid mediators

Lipid researchers requiring isomer-pure hexadecenoic acids face confounding results when palmitoleic acid is substituted due to divergent regulatory mechanisms. Hypogeic acid (16:1n-9) resolves this with distinct biological identity and superior potency. • >2.5× more potent anti-inflammatory activity vs. sapienic acid at physiologically relevant 10 μM concentrations. • Specific biomarker for incident heart failure (HR 1.36) versus null association for palmitoleic acid. • Mandatory reference standard for EU olive oil characterization under European regulations; Codex groupings do not apply. Supplied with full QC documentation for GLP-compliant studies.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 2416-19-5
Cat. No. B033114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypogeic acid
CAS2416-19-5
Synonyms7Z-hexadecenoic acid
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCC(=O)O
InChIInChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18)/b10-9-
InChIKeyPJHOFUXBXJNUAC-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hypogeic Acid: Differentiated Anti-Inflammatory and Biomarker Utility


Hypogeic acid (cis-7-hexadecenoic acid, 16:1n-9) is a C16 monounsaturated omega-9 fatty acid distinguished by a (Z)-double bond at the 7-position [1]. As a positional isomer of palmitoleic acid (16:1n-7), it shares core anti-inflammatory properties but exhibits distinct biological regulation, tissue distribution, and disease associations [2]. The compound serves as a specific biomarker for early life stage mortality in trout and for physiologically active autotrophic bacteria in complex microbial communities [1].

Workflow Fit
Isomer-specific anti-inflammatory studies in phagocytic cells
Selection Logic
Positional isomer (16:1n-9) with distinct biosynthetic origin and regulation vs. palmitoleic acid
Use Context
Cardiovascular risk biomarker research, olive oil authenticity testing (EU compliance), ecotoxicology biomarker studies

Hypogeic Acid Isomer Distinctions


Despite sharing a common C16:1 backbone, hexadecenoic acid positional isomers exhibit divergent biological activities, regulatory mechanisms, and analytical identities. Hypogeic acid (16:1n-9) is produced via partial β-oxidation of oleic acid, distinct from palmitoleic acid (16:1n-7) synthesized by stearoyl-CoA desaturase [1]. Cellular regulation differs markedly: 16:1n-7 and 16:1n-9 levels are regulated by cell activation state, whereas 16:1n-10 is not [2]. Moreover, European regulatory frameworks classify hypogeic acid as a separate entity from palmitoleic acid, unlike the Codex Alimentarius which groups them as a single component [3]. These differences render simple substitution inappropriate for research, biomarker development, or regulatory compliance applications.

Target
Hypogeic acid (16:1n-9) — derived from partial β-oxidation of oleic acid; regulation depends on cell activation state; recognized as separate entity under EU olive oil regulation.
Common Substitute
Palmitoleic acid (16:1n-7) — synthesized by stearoyl-CoA desaturase; different regulatory response; grouped with hypogeic acid under Codex but not EU regulation.
Regulatory isomer classification mismatch: using palmitoleic acid standards for EU olive oil compliance may lead to non-compliant reporting.
Biomarker specificity differs: hypogeic acid is a defined marker for trout mortality and autotrophic bacteria; palmitoleic acid lacks this context-specificity.

Hypogeic Acid: Quantitative Differentiation Evidence


Anti-Inflammatory Potency Compared to Sapienic Acid

Hypogeic acid (16:1n-9) demonstrates potent anti-inflammatory activity at low concentrations (10 μM), comparable to palmitoleic acid (16:1n-7) but significantly more potent than the sapienic acid isomer (16:1n-10), which requires >25 μM to achieve a similar effect [1]. This dose-response differentiation was observed in LPS-stimulated phagocytic cells monitoring pro-inflammatory gene expression and MAP kinase phosphorylation [1].

Anti-Inflammatory Potency
Head-to-head
10 μM (16:1n-9) vs >25 μM (16:1n-10) for MAPK and gene suppression
Reported isomer-specific pathway-response context
LPS-stimulated phagocytic cell model
Anti-inflammatory Phagocytic cells Lipid mediators

Heart Failure Risk Association vs. Palmitoleic Acid

In a prospective cohort study of 4,249 older adults followed for 22.1 years, changes in plasma phospholipid hypogeic acid (16:1n-9) levels were positively associated with incident heart failure (HF) with a hazard ratio (HR) of 1.36 (95% CI: 1.13-1.62), whereas palmitoleic acid (16:1n-7) showed no significant association with HF risk [1]. This differential association pattern demonstrates isomer-specific pathophysiological roles.

HF Risk Association
Head-to-head
HR 1.36 (1.13–1.62) for 16:1n-9; no association for 16:1n-7
Differential HF risk association context
Cardiovascular Health Study, 4,249 participants, 22.1-year follow-up
Cardiovascular disease Heart failure De novo lipogenesis

European Regulatory Distinction from Palmitoleic Acid

Under European regulation for olive oil characterization, hypogeic acid (16:1ω9) is considered a separate analytical entity from palmitoleic acid (16:1ω7), whereas the Codex Alimentarius identifies them as a single component [1]. This regulatory distinction mandates separate quantification for European market compliance, creating a procurement requirement for pure hypogeic acid reference standards that cannot be substituted by palmitoleic acid.

Regulatory Distinction
Reported
EU: separate entity; Codex: grouped as single component
Regulatory isomer classification context
Olive oil GC-FAME profiling for compliance
Analytical chemistry Olive oil characterization Regulatory compliance

Biomarker for Trout Mortality and Autotrophic Bacteria

Hypogeic acid is established as a specific marker compound for early life stage mortality in trout and for physiologically active autotrophic bacteria in complex microbial communities [1]. Unlike palmitoleic acid (16:1n-7) which is broadly distributed across tissues and organisms, hypogeic acid provides targeted biomarker specificity in these ecological and toxicological contexts [2].

Biomarker Specificity
Class-level
Specific marker for trout early life stage mortality; absent for 16:1n-7
Biomarker specificity context for ecological/toxicological studies
Data to verify; based on CHEBI and secondary sources
Aquaculture Microbial ecology Environmental toxicology

Hypogeic Acid: Key Application Scenarios


Inflammation and Lipid Mediator Research

Researchers investigating lipid-mediated inflammation can leverage hypogeic acid's potent anti-inflammatory activity at 10 μM concentrations, which is >2.5× more potent than the sapienic acid isomer. This enables experimental designs using physiologically relevant fatty acid concentrations without confounding supraphysiological dosing, making hypogeic acid the preferred isomer for mechanistic studies of hexadecenoate-mediated inflammatory regulation in monocytes and macrophages [1].

Cardiovascular Biomarker for Heart Failure

Hypogeic acid is uniquely positioned for cardiovascular biomarker research due to its significant positive association with incident heart failure (HR 1.36), whereas palmitoleic acid shows null association. Clinical researchers developing lipid-based risk stratification panels or investigating de novo lipogenesis pathways in heart failure should prioritize hypogeic acid over palmitoleic acid for these specific biomarker applications [1].

European Olive Oil Authenticity Testing

Analytical laboratories performing olive oil characterization for European market compliance require pure hypogeic acid reference standards, as European regulations classify 16:1ω9 as a separate analytical entity distinct from 16:1ω7. Procurement of hypogeic acid reference material is mandatory for GC-based fatty acid profiling of olive oils destined for European markets, where substitution with palmitoleic acid standards would result in non-compliant analytical reporting [1].

Aquaculture and Microbial Ecology Biomarker Studies

Hypogeic acid serves as a specific marker for early life stage mortality in trout and for physiologically active autotrophic bacteria in complex microbial communities such as biofilters. Researchers in aquaculture toxicology, environmental monitoring, or microbial ecology should select hypogeic acid over more ubiquitous isomers like palmitoleic acid to achieve targeted biomarker specificity in these defined ecological and toxicological contexts [1].

Application
Selection Property
Validation Focus
Inflammation and lipid mediator research
Isomer-specific anti-inflammatory pathway-response context
MAP kinase signaling and gene expression at reported assay concentrations
Cardiovascular HF risk research
Isomer-specific plasma phospholipid association profile
Cohort-based hazard ratio and de novo lipogenesis profiling
Olive oil authenticity testing (EU compliance)
Regulatory isomer classification as separate analytical entity
GC-FAME profiling and regulatory compliance review
Aquaculture and microbial ecology biomarker studies
Targeted biomarker specificity for ecological contexts
Environmental exposure and biofilter community analysis

Technical Documentation Hub

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50 linked technical documents
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